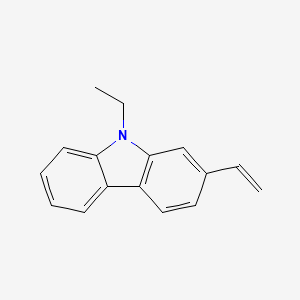

N-乙基-2-乙烯基咔唑

描述

N-Ethyl-2-vinylcarbazole (NEVC) is a chemical compound that belongs to the family of vinylcarbazoles. It has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.

科学研究应用

电致发光材料

N-乙基-2-乙烯基咔唑衍生物因其电致发光 (EL) 特性而受到关注,特别是在有机发光二极管 (OLED) 方面。这些材料在施加电流时会发出各种颜色的光,包括绿色和黄色。 它们因其在创建更高效、更通用的显示技术方面的潜在用途而具有重要意义 .

光伏电池

咔唑化合物的功能化已导致其在光伏电池中的应用。这些将光转换为电的电池得益于咔唑衍生物独特的光学性质和环境稳定性。 这使得它们成为提高太阳能系统效率和耐久性的有前途的材料 .

生物传感器

咔唑衍生物也正在用于生物传感器的开发。 这些传感器依赖于化合物的电化学和电化学性质来检测生物分子,这对医疗诊断和环境监测至关重要 .

聚合物合成

聚 (N-乙烯基咔唑) (PVK) 是一种基于 N-取代咔唑的聚合物,由于其优异的热稳定性、掺杂行为和抗紫外线性而受到关注。 它在电子和材料科学等各个领域都有广泛的应用 .

有机电子学

由于其优异的电学性质和良好的环境稳定性,基于咔唑的聚合物和寡聚化合物已被研究了三十多年。 它们在功能化方面的多功能性使它们适用于各种有机电子应用 .

共聚物形成

N-乙基-2-乙烯基咔唑可参与共聚物形成过程。 这些共聚物的合成可以产生具有针对材料科学和工程中特定应用的定制性能的材料 .

属性

IUPAC Name |

2-ethenyl-9-ethylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N/c1-3-12-9-10-14-13-7-5-6-8-15(13)17(4-2)16(14)11-12/h3,5-11H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZXSLUJYIHQDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C3=C1C=C(C=C3)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584608 | |

| Record name | 2-Ethenyl-9-ethyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38627-52-0 | |

| Record name | 2-Ethenyl-9-ethyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Ethyl-2-vinylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

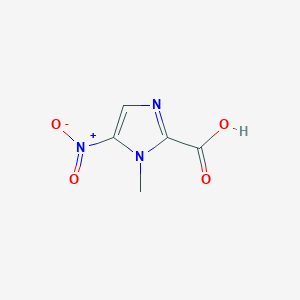

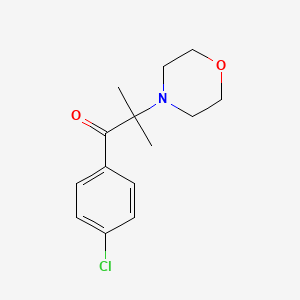

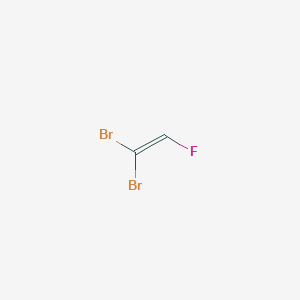

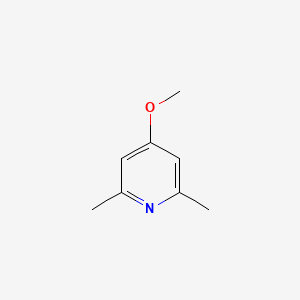

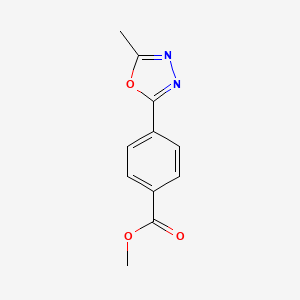

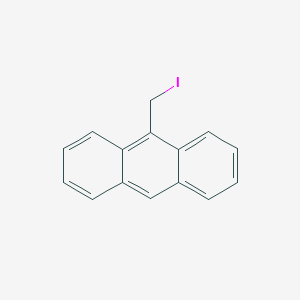

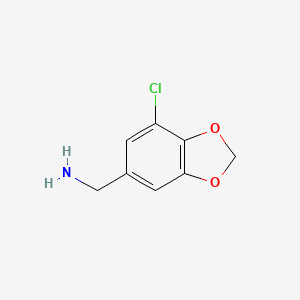

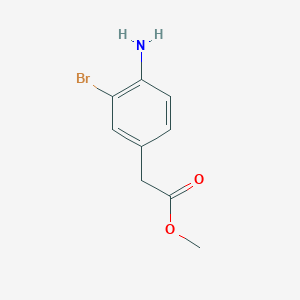

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is there interest in synthesizing and studying N-Ethyl-2-vinylcarbazole polymers?

A1: N-Ethyl-2-vinylcarbazole (2VK) is attractive for its use in organic electronics. Polymers of 2VK offer significantly higher hole mobility compared to the more widely studied poly(N-vinylcarbazole) []. This property makes them suitable for applications requiring efficient charge transport, such as in organic light-emitting diodes (OLEDs).

Q2: What polymerization techniques are suitable for N-Ethyl-2-vinylcarbazole?

A2: N-Ethyl-2-vinylcarbazole can be polymerized via anionic polymerization [] and nitroxide-mediated radical polymerization (NMRP) []. Anionic polymerization allows for the creation of high molecular weight polymers with narrow distribution and even block copolymers with styrene []. NMRP, while showcasing some termination of living radical ends, still allows for the formation of block copolymers like P2VK-PS [].

Q3: How does the structure of N-Ethyl-2-vinylcarbazole impact its charge transfer properties?

A3: The asymmetric structure of N-Ethyl-2-vinylcarbazole and its polymer, poly(N-ethyl-2-vinylcarbazole), leads to highly asymmetric charge-transfer (CT) spectra when combined with chloranil []. This asymmetry arises from the preferred unsymmetrical alignment of the carbazole unit with chloranil, enabling two observable CT transitions, unlike symmetric carbazole derivatives [].

Q4: Are there any challenges in using NMRP for the polymerization of N-Ethyl-2-vinylcarbazole?

A5: While NMRP is a viable method for polymerizing N-Ethyl-2-vinylcarbazole, it's not without challenges. Studies indicate that while molecular weight increases with time, there's a clear indication of termination or decomposition of the "living" radical ends []. This is evident from the gradual formation of a low-molecular-weight tail as the conversion progresses []. Therefore, achieving well-defined and controlled polymer architectures using NMRP with this monomer requires careful optimization of reaction conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Hydroxy-6-[(sulfomethyl)amino]naphthalene-2-sulfonic acid](/img/structure/B1627057.png)

![4-[2-(2-Methylprop-2-enoyloxy)ethoxy]benzoic acid](/img/structure/B1627062.png)

![2,8-Diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1627063.png)